molecular formula C5H2N2O3 B1294822 5-Nitro-2-furonitrile CAS No. 59-82-5

5-Nitro-2-furonitrile

Cat. No. B1294822
CAS RN: 59-82-5
M. Wt: 138.08 g/mol
InChI Key: DUJNJLFQOODDNJ-UHFFFAOYSA-N
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Description

5-Nitro-2-furonitrile is a chemical compound with the molecular formula C5H2N2O3 . It has an average mass of 138.081 Da and a monoisotopic mass of 138.006546 Da . It is also known by other names such as 2-Furancarbonitrile, 5-nitro-, 5-Nitro-2-furancarbonitrile, and 5-Nitrofuran-2-carbonitrile .


Synthesis Analysis

5-Nitro-2-furonitrile has been synthesized from furfural through two known methods . In one method, furfural oxime is nitrated and the 5-nitrofuraloxime obtained is converted into 5-nitro-2-furonitrile on treatment with acetic anhydride . In the other method, 5-nitrofuran-2-carboxylic acid methyl ester is obtained from furfural in several stages .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-furonitrile includes 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 29.8±0.4 cm^3 and a polarizability of 11.8±0.5 10^-24 cm^3 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Nitro-2-furonitrile .


Physical And Chemical Properties Analysis

5-Nitro-2-furonitrile has a density of 1.5±0.1 g/cm^3 , a boiling point of 234.7±25.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.1±3.0 kJ/mol , and it has a flash point of 95.7±23.2 °C . The index of refraction is 1.545 , and its molar volume is 94.4±5.0 cm^3 .

Scientific Research Applications

Chemical Synthesis and Reactions

5-Nitro-2-furonitrile has been studied for its applications in chemical synthesis and reactions. The compound has been involved in various syntheses with furan compounds, demonstrating its role in producing derivatives useful in fine chemicals and pharmaceuticals. For instance, studies have shown that 5-Nitro-2-furonitrile can be used to prepare vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles, which are significant in the synthesis of complex chemical structures (Hirao & Kato, 1972).

Biocatalytic Applications

In the realm of biocatalysis, 5-Nitro-2-furonitrile derivatives have been explored for their potential in sustainable chemical synthesis. A notable example is the use of 2-furonitrile, derived from 5-Nitro-2-furonitrile, as a nitrile product for biorenewables. It's been used as an intermediate in fine chemicals, and its synthesis from biorenewables represents a sustainable approach in the chemical industry (Choi, Shinoda, Asano, & Gröger, 2020).

Safety And Hazards

5-Nitro-2-furonitrile is harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

5-nitrofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJNJLFQOODDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207731
Record name 2-Furancarbonitrile, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-furonitrile

CAS RN

59-82-5
Record name 5-Nitro-2-furonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59-82-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarbonitrile, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-FURONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
WR Sherman, A Von Esch - Journal of Medicinal Chemistry, 1965 - ACS Publications
5-Nitro-2-furonitrile has been prepared by the dehydration of 5-nitro-2-furamide with … of 5-nitrofuran antibacterials2 we looked on 5-nitro-2-furonitrile (I) as a potentially versatile starting …
Number of citations: 34 pubs.acs.org
J Matsumoto, S Minami - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… In our previous paper,** the synthesis of 3-(5-nitro-2-furyl)-4-isoxazolines and -isoxazoles which involved the 1,3-dipolar cycloaddition reactions of 5-nitro-2-furonitrile …
Number of citations: 4 www.jstage.jst.go.jp
S Minami, J Matsumoto - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… 5-Nitro-2-furonitrile oxide (I) was generated by the addition of triethylamine to 5-nitro-2-furhydroxamoyl chlorideº (II) and isolated as an unstable liquid (IR vº cm* : 2240). The …
Number of citations: 15 www.jstage.jst.go.jp
T Sasaki, T Yoshioka - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… This paper deals with the synthesis and reactions of 1-(5-nitro-2-furoyl) aziridine oxime (Ⅰ), which was readily prepared from 5-nitro-2-furonitrile oxide5) and aziridine in ether at 0℃ in …
Number of citations: 18 www.journal.csj.jp
S Ballal, MB Mattammal, VM Lakshmi, LA Spry… - …, 1988 - academic.oup.com
… of purified metabolite by liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS) determined the structure to be 5-nitro-2-furonitrile. …
Number of citations: 1 academic.oup.com
T Sasaki, T Yoshioka - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… oxides conjugated with a double bond other than the 1, 3-dipolar cycloaddition, several nitrile oxides, IIa-c, were treated with enamine and cyanoguanidine, since 5-nitro-2-furonitrile …
Number of citations: 9 www.journal.csj.jp
T Sasaki, T Yoshioka - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… the same type of reaction of 5-nitro-2-furonitrile oxide with various olefinic dipolarophiles, … 3-dipolar cycloaddition reaction of 5nitro-2-furonitrile oxide with several olefinic and acetylenic …
Number of citations: 42 www.journal.csj.jp
T Sasaki, T Yoshioka - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… ) was treated with morpholino-1-phenylethylene in ether at room temperature to afford an adduct (1:1), II, in a 80% yield, though the same product was obtained from 5-nitro-2-furonitrile …
Number of citations: 26 www.journal.csj.jp
Y Kato, I Hirao - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… 8) and 5-nitro-2-furonitrile (measured under the same experimental conditions) showed a fragmentation … The mass-spectral fragmentation of 5-nitro2-furonitrile may be shown as follows: …
Number of citations: 6 www.journal.csj.jp
I Hirao, Y Kato - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… In a continuation of our previous papers** concerning the syntheses with 5-nitro-2-furonitrile, 2-(5-nitro-2furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles were prepared from 3-(5-nitro-2…
Number of citations: 3 www.journal.csj.jp

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